(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the reaction of cyclopropylmethyl alcohol with trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Addition Reactions: The cyclopropyl ring can undergo ring-opening reactions in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.
Scientific Research Applications
(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The cyclopropyl ring can also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (1-(Trifluoromethyl)cyclopropyl)methyl chloride
- (1-(Trifluoromethyl)cyclopropyl)methyl bromide
- (1-(Trifluoromethyl)cyclopropyl)methyl acetate
Uniqueness
Compared to similar compounds, (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group than halides or acetates. This property makes it more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives .
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c1-13(10,11)12-4-5(2-3-5)6(7,8)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFQPWHECWZNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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